8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with bromine and chlorine reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce an imidazo[1,2-a]pyrazine oxide .
Scientific Research Applications
8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidines
Uniqueness
8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H5BrClN3 |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
8-bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-3-12-5(9)2-10-6(8)7(12)11-4/h2-3H,1H3 |
InChI Key |
KCJYJBBOUUQSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C(C2=N1)Br)Cl |
Origin of Product |
United States |
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